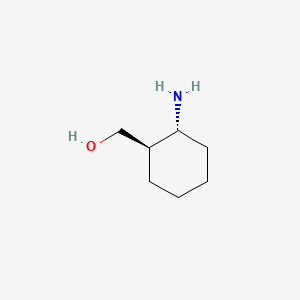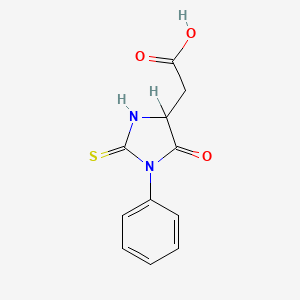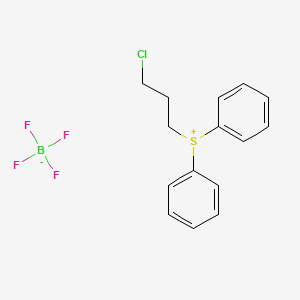
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate
Overview
Description
(3-Chloropropyl)diphenylsulfonium tetrafluoroborate is a chemical compound with the molecular formula C15H16BClF4S and a molecular weight of 350.61 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material science.
Preparation Methods
The synthesis of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate typically involves the reaction of diphenylsulfoxide with 3-chloropropyl bromide in the presence of a strong acid such as tetrafluoroboric acid . The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
(3-Chloropropyl)diphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the 3-chloropropyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonium group can be oxidized or reduced under specific conditions.
Reagents and Conditions: Common reagents include nucleophiles such as amines or thiols, and oxidizing agents like hydrogen peroxide.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Chloropropyl)diphenylsulfonium tetrafluoroborate has several scientific research applications:
Material Science: It is employed in the development of new materials with specific properties, such as conductivity or reactivity.
Biology and Medicine: Research into its potential biological activities and interactions with biomolecules is ongoing, although specific applications in medicine are still under investigation.
Mechanism of Action
The mechanism of action of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate involves its ability to act as an electrophile in chemical reactions. The sulfonium group can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
(3-Chloropropyl)diphenylsulfonium tetrafluoroborate can be compared with other sulfonium salts, such as:
(3-Bromopropyl)diphenylsulfonium Tetrafluoroborate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity.
(3-Methylpropyl)diphenylsulfonium Tetrafluoroborate: Contains a methyl group, affecting its chemical properties and reactivity.
Diphenylsulfonium Tetrafluoroborate: Lacks the 3-chloropropyl group, resulting in different applications and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the 3-chloropropyl group, making it suitable for particular synthetic applications and research purposes .
Properties
IUPAC Name |
3-chloropropyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYMGNNILZYVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BClF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371507 | |
| Record name | (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33462-80-5 | |
| Record name | (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropyl(diphenyl)sulfanium;tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


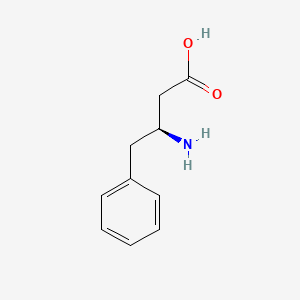
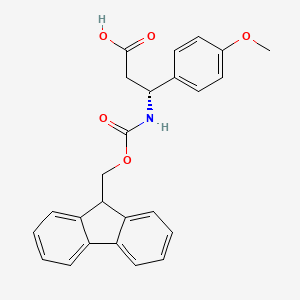

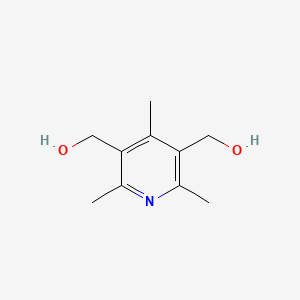

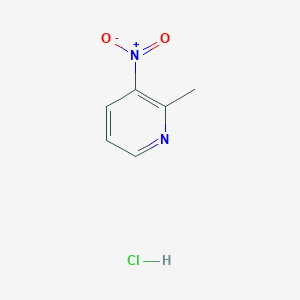
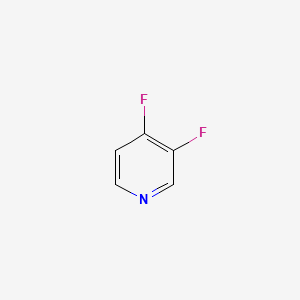
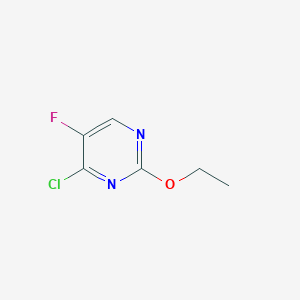
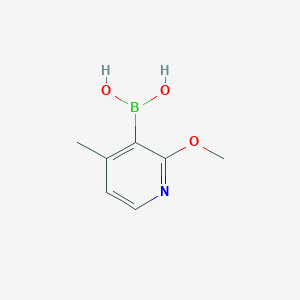
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)

![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)
